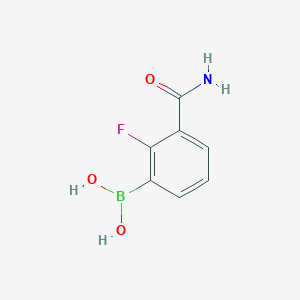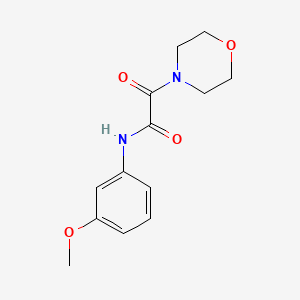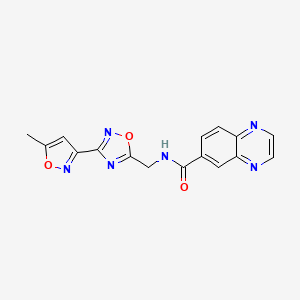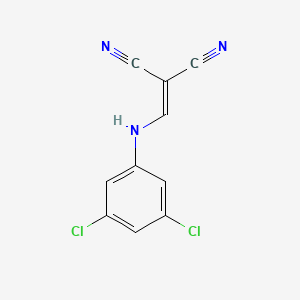![molecular formula C17H11Cl2NO2S B2462282 Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate CAS No. 320420-82-4](/img/structure/B2462282.png)
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate” is a chemical compound with the molecular formula C17H11Cl2NO2S . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 364.25 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Anticonvulsant Properties
Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate and its derivatives show promising results in the field of epilepsy therapy. A study synthesized a series of novel thiazole incorporated (arylalkyl)azoles and screened them for their anticonvulsant properties using maximal electroshock and pentylenetetrazole models in mice. The compounds displayed notable anticonvulsant activity, and a computational study for the prediction of pharmacokinetics properties and drug‐likeness confirmed that these compounds possess favorable physicochemical properties for acting as CNS‐drugs (Ahangar et al., 2011).
Anti-inflammatory Agents
Compounds related to this compound have also been investigated for their anti-inflammatory properties. One study synthesized a series of compounds and evaluated them for their anti-inflammatory activity against carrageenan-induced oedema in albino rats. The compounds showed moderate to good activity, with some being found to be more potent and having lower ulcerogenic liability and acute toxicity than the reference drug phenyl butazone (Singh et al., 2008).
Hypoglycemic and Hypolipidemic Activities
Another area of research involves the investigation of this compound derivatives for their hypoglycemic and hypolipidemic activities. A study prepared a series of compounds bearing the 4-(2-methyl-2-phenylpropoxy) benzyl moiety and evaluated their activities using genetically obese and diabetic mice. One of the compounds was found to possess hypoglycemic and hypolipidemic activities higher than or comparable to those of known compounds, highlighting the potential for this class of compounds in managing diabetes and lipid disorders (Sohda et al., 1982).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The interaction of this compound with its targets would likely result in changes at the molecular level, leading to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways might be influenced by this compound.
Result of Action
Based on the diverse biological activities of thiazole derivatives , it can be inferred that this compound might induce a wide range of molecular and cellular changes.
properties
IUPAC Name |
methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S/c1-22-17(21)11-4-2-10(3-5-11)16-20-15(9-23-16)13-7-6-12(18)8-14(13)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDFYIYWPBMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)
![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)
![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)
![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)


![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)


![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)